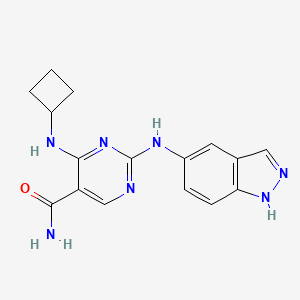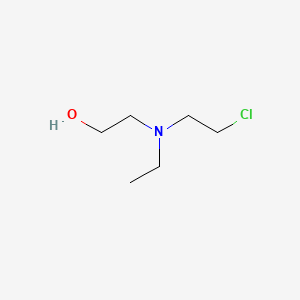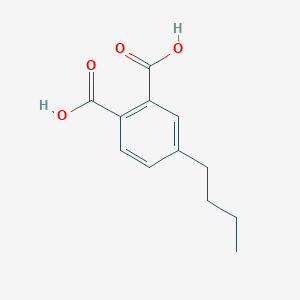
4-Butylphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphthalic acid is an organic compound belonging to the phthalic acid family. It is characterized by a benzene ring substituted with a butyl group and two carboxylic acid groups at the 1 and 4 positions. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Butylphthalic acid can be synthesized through the oxidation of 4-butylbenzene-1,2-diol. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves catalytic oxidation processes. These processes are designed to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butylphthalic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4-butylbenzene-1,2-diol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminium hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Concentrated nitric acid (HNO₃), halogens (Cl₂, Br₂) in the presence of a catalyst
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: 4-butylbenzene-1,2-diol
Substitution: Nitro derivatives, halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-Butylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in the study of enzyme inhibition and metabolic pathways.
Industry: this compound is employed in the production of plasticizers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-butylphthalic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Phthalic acid
Isophthalic acid
Terephthalic acid
4-Methylphthalic acid
4-Ethylphthalic acid
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-butylphthalic acid |
InChI |
InChI=1S/C12H14O4/c1-2-3-4-8-5-6-9(11(13)14)10(7-8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
LSDBPZIKDDKHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



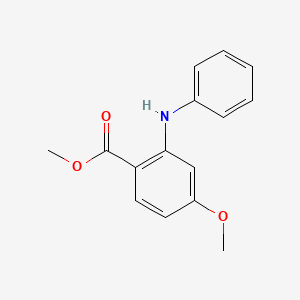

![Methyl [2-(1-benzothien-2-yl)phenyl]acetate](/img/structure/B15356448.png)

![2-(4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B15356458.png)
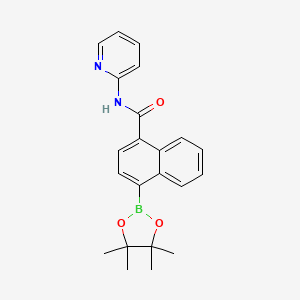

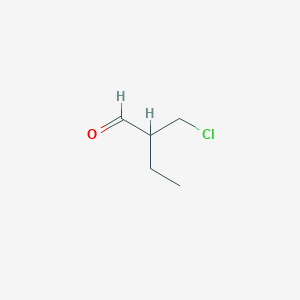

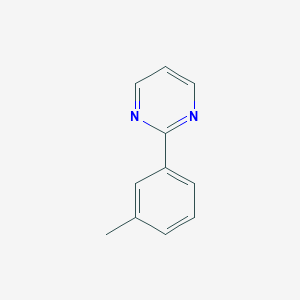
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
